molecular formula C20H25NO3 B5804478 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5804478
M. Wt: 327.4 g/mol
InChI Key: PDBOQHGOILBXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as ETDQ, is a tetrahydroisoquinoline alkaloid that has been widely studied for its potential therapeutic properties. ETDQ is a synthetic compound that has shown promise in treating a variety of medical conditions, including neurological disorders and cancer.

Mechanism of Action

The exact mechanism of action of 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the dopaminergic system in the brain. 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release, inhibit dopamine reuptake, and increase the expression of neurotrophic factors. 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are many potential future directions for research on 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in treating Parkinson's disease and other neurological disorders. Another area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanism of action of 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications.

Synthesis Methods

2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. Other methods include the Bischler-Napieralski reaction and the Leimgruber-Batcho indole synthesis.

Scientific Research Applications

2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and has been investigated as a potential treatment for Parkinson's disease and other neurological disorders. 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[(2-ethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-24-18-8-6-5-7-16(18)13-21-10-9-15-11-19(22-2)20(23-3)12-17(15)14-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBOQHGOILBXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5262599

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